5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: is a heterocyclic compound with the molecular formula C7H5ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a carbonyl group at the 2-position
Scientific Research Applications
Chemistry: 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic effects.
Medicine: The compound is explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent vegfr-2 inhibitors , suggesting that VEGFR-2 could be a potential target. VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones .
Mode of Action
If VEGFR-2 is indeed a target, the compound might inhibit the receptor, thereby blocking the VEGF signaling pathway and inhibiting angiogenesis .
Biochemical Pathways
If the compound acts as a vegfr-2 inhibitor, it would affect the vegf signaling pathway, leading to the inhibition of angiogenesis . This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply .
Result of Action
If the compound acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting processes such as tumor growth and metastasis .
Biochemical Analysis
Biochemical Properties
5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been found to interact with various enzymes and proteins, particularly those in the fibroblast growth factor receptor (FGFR) family . The FGFR family plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Cellular Effects
In cellular processes, this compound has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly FGFRs . Upon binding, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrrolopyridines.
Comparison with Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-4-azaindole
- 5-chloro-1H-pyrrolo[3,2-b]pyridine
Comparison: Compared to similar compounds, 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the carbonyl group at the 2-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other chlorinated pyrrolopyridines and azaindoles, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
5-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIPMUZDFHKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442992 | |
Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-08-9 | |
Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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